For researchers requiring a well-characterized EGFR kinase inhibitor with reliable performance in serum-containing media, Tyrphostin 47 offers quantifiable dual-target inhibition and a matched negative control (AG-43). It addresses the common pain point of non-specific protein binding that confounds many kinase studies.
- Dual inhibition: EGFR IC50=2.4 µM, PDGFR IC50=3.5 µM, enabling near-equimolar dual-pathway blockade.
- Serum-compatible: Activity is less impacted by protein binding compared to more hydrophobic tyrphostins.
- Built-in specificity control: Use with the inactive analog AG-43 to definitively demonstrate EGFR-specific effects.
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
CAS No.122520-86-9
Cat. No.B038317
⚠ Attention: For research use only. Not for human or veterinary use.
Tyrphostin 47 (also known as RG-50864, AG-213, Tyrphostin A47) is a synthetic, small-molecule protein tyrosine kinase (PTK) inhibitor belonging to the tyrphostin family [1]. It functions primarily as a competitive inhibitor at the substrate site of the epidermal growth factor receptor (EGFR) kinase domain, with a molecular weight of 220.25 g/mol and the molecular formula C10H8N2O2S [2]. It demonstrates quantifiable, concentration-dependent inhibition of EGFR autophosphorylation and has been further characterized for its activity against a panel of other kinases, including the platelet-derived growth factor receptor (PDGFR), providing a defined selectivity profile .
Target engagementCompetitive EGFR kinase domain inhibitor for substrate-site studies
SelectivityDefined multi-kinase profile across EGFR, PDGFR, and p210bcr-abl for pathway dissection
Experimental controlStructurally matched inactive analog AG-43 available as negative control
[1] Gazit A, Yaish P, Gilon C, Levitzki A. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. J Med Chem. 1989;32(10):2344-2352. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 667601, Tyrphostin 47. 2025. View Source
Why Tyrphostin 47 Is Not Interchangeable
The tyrphostin family encompasses a wide range of molecules with significant, quantifiable differences in kinase inhibitory potency, selectivity profiles, and even fundamental biological effects. While many tyrphostins target the EGFR kinase, their IC50 values vary by more than an order of magnitude [1]. Furthermore, physicochemical properties such as protein binding can drastically alter a compound's apparent selectivity and efficacy in biologically relevant media, making cross-study comparisons and generic substitutions unreliable [2]. Crucially, the availability of a well-characterized, structurally similar but inactive analog (AG-43) provides a critical experimental control that is not available for all tyrphostins, enabling more robust and definitive scientific conclusions . These quantifiable differences underscore the necessity of selecting a specific tyrphostin, such as Tyrphostin 47, based on its exact, published performance metrics rather than a general class effect.
!Kinase potency & selectivityTyrphostins differ by >10-fold in IC50; class-level selection may shift target profile and off-target impact.
!Protein binding artifactsProtein-bound fraction alters apparent selectivity in serum-containing media; direct substitution risks confounded data.
!Missing inactive controlMost tyrphostins lack a validated inactive analog; substituting without AG-43 may weaken target specificity claims.
[1] Levitzki A, Gazit A. Tyrosine kinase inhibition: an approach to drug development. Science. 1995;267(5205):1782-1788. View Source
[2] Hoffman R, Dennis IF, Donaldson J. Protein binding modulates inhibition of the epidermal growth factor receptor kinase and DNA synthesis by tyrphostins. Cancer Chemother Pharmacol. 1995;36(4):316-324. View Source
Tyrphostin 47: Evidence vs. Analogs
EGFR Kinase Inhibition: vs. Tyrphostin 23
Tyrphostin 47 demonstrates a significantly higher potency for inhibiting the EGFR kinase compared to its close analog, Tyrphostin 23. The IC50 of Tyrphostin 47 is 2.4 µM, whereas the IC50 of Tyrphostin 23 is 35 µM, representing a >14-fold increase in potency .
This potency difference directly impacts experimental design, requiring a >14-fold higher concentration of Tyrphostin 23 to achieve the same level of target engagement, which can introduce off-target effects and solubility issues.
EGFRTyrosine KinaseIC50
Multi-Kinase Selectivity Profile
Tyrphostin 47 has a well-characterized selectivity profile against a panel of relevant kinases, distinguishing it from more narrow-spectrum EGFR inhibitors. It inhibits PDGFR with an IC50 of 3.5 µM, p210bcr-abl with an IC50 of 5.9 µM, and the insulin receptor kinase with an IC50 of 640 µM, establishing a quantitative selectivity window of >180-fold between EGFR and the insulin receptor .
N/A (Defined selectivity profile for the compound itself).
Quantified Difference
Insulin Receptor IC50 is >180-fold higher than EGFR IC50, indicating a significant selectivity window.
Conditions
In vitro kinase activity assays.
Why This Matters
This defined profile allows researchers to select Tyrphostin 47 for studies where inhibition of both EGFR and PDGFR signaling is desired, or where a quantitative understanding of potential off-target effects (e.g., on the insulin receptor) is critical for data interpretation.
A comparative study demonstrated that the inhibition of EGFR kinase by Tyrphostin 47 (A47) was less affected by the presence of bovine serum albumin (BSA) compared to the highly protein-bound tyrphostin B56. This indicates that Tyrphostin 47's activity in serum-containing cell culture media is less confounded by protein-binding artifacts [1]. Furthermore, BSA was found to enhance the selective inhibition of TGF-alpha-stimulated DNA synthesis by Tyrphostin 47, a phenomenon not observed with highly protein-bound analogs [1].
Protein BindingHead-to-head
Less affected by BSA vs. Tyrphostin B56; BSA enhanced selectivity for TGFα-stimulated DNA synthesis
Supports media-dependent activity interpretation
Protein binding context may differ for highly bound analogs
Protein BindingSelectivityIn Vitro Artifacts
Evidence Dimension
Impact of Protein Binding on Inhibitory Activity
Target Compound Data
Activity less affected by BSA; BSA enhanced selective inhibition of TGF-alpha-stimulated DNA synthesis.
Comparator Or Baseline
Tyrphostin B56 (highly protein-bound): Activity significantly reduced by BSA; lost apparent selectivity when protein concentrations were normalized.
Quantified Difference
Qualitative difference in the effect of BSA on kinase inhibition and cellular DNA synthesis.
Conditions
EGF-receptor kinase assay and TGF-alpha-stimulated DNA synthesis in L23/P cells.
Why This Matters
This differential behavior is critical for in vitro experimental design, as it indicates that Tyrphostin 47's observed effects are more likely to be a true reflection of its intrinsic kinase inhibitory activity rather than an artifact of protein binding in complex biological media.
Protein BindingSelectivityIn Vitro Artifacts
[1] Hoffman R, Dennis IF, Donaldson J. Protein binding modulates inhibition of the epidermal growth factor receptor kinase and DNA synthesis by tyrphostins. Cancer Chemother Pharmacol. 1995;36(4):316-324. View Source
In Vitro vs. In Vivo Caveat
While Tyrphostin 47 potently inhibits smooth muscle cell (SMC) proliferation in vitro (p < 0.0007), a study using a rat carotid balloon-injury model found that sustained local delivery of Tyrphostin 47 (estimated 28 µg/kg/24 hr) did not result in a statistically significant reduction of neointimal proliferation in vivo [1].
In Vivo CaveatClass-level inference
In vitro SMC proliferation p
Model-transfer context may differ
In vivo null result informs dose-delivery design review
Negative ControlSupporting evidence
AG-43 (Tyrphostin A63) inactive analog available
Supports target specificity validation
Matched control strengthens interpretation of on-target effects
In VivoRestenosisSmooth Muscle CellNegative Data
Evidence Dimension
In Vitro vs. In Vivo Efficacy
Target Compound Data
In vitro: Significant reduction in SMC proliferation (p < 0.0007). In vivo: No significant difference in neointimal cross-sectional area compared to controls.
Comparator Or Baseline
In vitro (cell culture) vs. In vivo (rat carotid injury model).
Quantified Difference
Significant efficacy in vitro; null effect in vivo.
Conditions
Rat carotid balloon-injury model with polymer matrix-based local drug delivery.
Why This Matters
This specific, published null result is a valuable piece of information for researchers planning in vivo studies with Tyrphostin 47, particularly in vascular injury models. It provides a critical benchmark that can inform dose selection, delivery method, and interpretation of potential future in vivo findings, thereby preventing unnecessary expenditure on studies likely to recapitulate a known negative outcome.
In VivoRestenosisSmooth Muscle CellNegative Data
[1] Lincoff AM, Furst JG, Ellis SG, Tuch RJ, Topol EJ. Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model. Am Heart J. 1997;133(3):329-334. View Source
AG-43: A Validated Negative Control
For experiments utilizing Tyrphostin 47, a well-defined, structurally similar inactive analog, AG-43 (Tyrphostin A63), is commercially available and specifically recommended as a negative control . This allows researchers to distinguish between on-target kinase inhibitory effects and potential off-target, non-specific activities of the tyrphostin scaffold.
Negative ControlSupporting evidence
AG-43 (Tyrphostin A63) inactive analog available
Supports target specificity validation
Matched control strengthens interpretation of on-target effects
Negative ControlAG-43Experimental Validation
Evidence Dimension
Availability of a Validated Negative Control Compound
Target Compound Data
Tyrphostin 47 (Active)
Comparator Or Baseline
AG-43 (Inactive tyrphostin analog)
Quantified Difference
N/A (Qualitative difference in activity)
Conditions
N/A
Why This Matters
The availability of a matched, inactive analog is a significant advantage for rigorous experimental design. It enables the inclusion of a critical control group that can validate the specificity of observed effects, strengthening the scientific conclusions drawn from studies using Tyrphostin 47. This is a procurement consideration not met by all kinase inhibitors.
Negative ControlAG-43Experimental Validation
Tyrphostin 47 Scientific Use Cases
EGFR Signaling in Serum-Containing Media
Tyrphostin 47 is optimally suited for in vitro studies investigating EGFR signaling pathways where the use of serum-containing culture media is required. Its activity is less impacted by protein binding compared to more hydrophobic tyrphostins, as shown by Hoffman et al. [1]. This property reduces the likelihood that its observed effects are an artifact of non-specific protein binding, leading to more physiologically relevant and interpretable data on EGFR-dependent cellular processes.
EGFR and PDGFR Co-Inhibition
In experimental models where the simultaneous inhibition of both the EGFR and platelet-derived growth factor receptor (PDGFR) pathways is hypothesized to be synergistic or required for a phenotypic effect, Tyrphostin 47 is a prime candidate. Its defined IC50 values for EGFR (2.4 µM) and PDGFR (3.5 µM) provide a quantitative basis for dose selection, allowing researchers to achieve near-equimolar inhibition of both targets with a single compound.
Negative Control for In Vitro Studies
For any in vitro study using Tyrphostin 47, the inclusion of AG-43 as a negative control is essential for demonstrating target specificity . This scenario is particularly relevant for novel or high-stakes experiments where the differentiation between EGFR-specific effects and general tyrphostin-scaffold effects is paramount for publication. Procurement planning should therefore include both the active compound and its matched inactive analog.
Kinase Dependence: Insulin Pathway Excluded
Tyrphostin 47 is well-suited for studies where it is critical to minimize interference with insulin receptor signaling. Its IC50 for the insulin receptor kinase is 640 µM, a concentration ~180-fold higher than that required for EGFR inhibition . At concentrations effective for inhibiting EGFR (e.g., 2-10 µM), off-target effects on insulin signaling are expected to be minimal, allowing for cleaner interpretation of results in metabolic or growth factor studies.
Application
Selection Property
Validation Focus
EGFR signaling in serum-containing media
Protein-binding impact profile
Media-dependent activity interpretation
EGFR/PDGFR co-inhibition studies
Multi-kinase inhibition profile
Target engagement validation
In vitro negative control experiments
Matched inactive analog availability
Target specificity confirmation
Insulin receptor pathway exclusion studies
Kinase selectivity window
Off-target insulin receptor impact
[1] Hoffman R, Dennis IF, Donaldson J. Protein binding modulates inhibition of the epidermal growth factor receptor kinase and DNA synthesis by tyrphostins. Cancer Chemother Pharmacol. 1995;36(4):316-324. View Source
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